1-Methyl-1H-imidazol-4-ylamine dihydrochloride

Description

Significance in Heterocyclic Chemistry

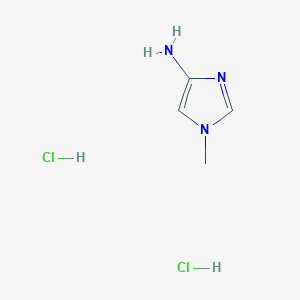

1-Methyl-1H-imidazol-4-ylamine dihydrochloride (CAS 1373223-63-2) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}4\text{H}9\text{Cl}2\text{N}3 $$ and a molecular weight of 170.04 g/mol. Its imidazole core, characterized by a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions, is a cornerstone of heterocyclic chemistry due to its electronic and structural versatility. The methyl group at the N1 position and the amine substituent at C4 introduce steric and electronic modifications that enhance its utility in coordination chemistry and drug design.

The compound’s dihydrochloride salt form improves aqueous solubility, making it advantageous for synthetic applications requiring polar reaction media. Its amphoteric nature allows participation in acid-base catalysis, while the aromatic π-system facilitates interactions with biological targets, such as enzyme active sites. These properties position it as a critical intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Table 1: Key Physicochemical Properties of this compound

Position within Imidazole Derivatives Classification

Imidazole derivatives are classified based on substitution patterns and functional groups. This compound belongs to the monosubstituted imidazole family, where a methyl group occupies the N1 position, and an amine group is at C4. This contrasts with disubstituted derivatives like clotrimazole (antifungal) or trisubstituted variants such as ketoconazole.

The dihydrochloride salt further differentiates it from neutral imidazole bases, enhancing stability and handling in industrial processes. Its classification aligns with "non-fused" imidazoles under HS Code 2933290090, which encompasses compounds with simple substituents rather than polycyclic systems.

Historical Context in Chemical Research

The synthesis of imidazole derivatives dates to Heinrich Debus’ 1858 glyoxal-ammonia condensation. However, 1-methylimidazole analogs gained prominence in the late 20th century with advances in nitrogen-heterocycle catalysis. The dihydrochloride form emerged more recently, driven by pharmaceutical demands for water-soluble intermediates.

Early synthetic routes relied on Radziszewski reactions using glyoxal, formaldehyde, and methylamine. Modern methods employ cyclization of α-amino amides or guanidines, as seen in the synthesis of imidazol-4-ones. The development of this compound reflects broader trends in optimizing imidazole derivatives for regioselective functionalization.

Current Research Landscape and Trends

Recent studies focus on green synthesis and catalytic applications. For example, microwave-assisted cyclization and solvent-free protocols reduce environmental impact while improving yields. The compound’s amine group enables participation in multicomponent reactions (MCRs), such as Ugi or Passerini reactions, to generate polycyclic scaffolds.

Table 2: Recent Synthetic Applications of this compound

In medicinal chemistry, the compound serves as a precursor to BRAF kinase inhibitors and p38 MAP kinase modulators, highlighting its role in targeted cancer therapies. Additionally, its use in ionic liquids (e.g., 1-butyl-3-methylimidazolium salts) underscores its versatility in materials science.

Ongoing research explores its electrochemical properties for sensor development, particularly in detecting metal ions like Fe³⁺. Computational studies further elucidate its tautomeric behavior and electronic interactions, guiding the design of next-generation heterocycles.

Properties

IUPAC Name |

1-methylimidazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-7-2-4(5)6-3-7;;/h2-3H,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOUACRBMAUJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-63-2 | |

| Record name | 1-methyl-1H-imidazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-1H-imidazol-4-ylamine dihydrochloride typically involves the reaction of 1-methylimidazole with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Methyl-1H-imidazol-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form substituted imidazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1H-imidazol-4-ylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazol-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in biochemical pathways and cellular processes, making it useful in various research applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Solubility and Stability

Biological Activity

1-Methyl-1H-imidazol-4-ylamine dihydrochloride (CAS No. 1373223-63-2) is a compound that has garnered attention for its diverse biological activities and applications in scientific research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H8ClN3 |

| Molecular Weight | 170.04 g/mol |

| IUPAC Name | 1-methylimidazol-4-amine; dihydrochloride |

| CAS Number | 1373223-63-2 |

The compound is soluble in water and exhibits a stable structure under standard laboratory conditions, making it suitable for various biochemical applications.

The biological activity of this compound primarily involves its role as a ligand in biochemical assays. It interacts with specific enzymes and receptors, modulating their activity. The compound has been shown to participate in various chemical reactions, including oxidation, reduction, and substitution, which further influence its biological effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. It has been evaluated for its ability to inhibit tumor growth in various cancer models. For instance, one study reported that derivatives of imidazole compounds exhibited significant inhibition of cell proliferation in cancer cell lines, suggesting that this compound could share similar properties .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes, which are critical in various metabolic pathways. For example, it has been shown to inhibit certain kinases involved in cancer progression, indicating its potential as a therapeutic agent . The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring can enhance its inhibitory potency against specific targets.

Case Studies

Case Study 1: Inhibition of PLK4

In a preclinical study involving the compound CFI-400945 (related to imidazole derivatives), it was found to effectively inhibit PLK4 (polo-like kinase 4), leading to reduced tumor growth in mouse models of colon cancer. This suggests that similar imidazole-based compounds, including this compound, may exhibit comparable antitumor activity .

Case Study 2: Anti-inflammatory Properties

Another investigation into the biological activity of related imidazole compounds revealed anti-inflammatory effects when tested in carrageenan-induced rat paw models. The results indicated that these compounds could significantly reduce inflammation markers, supporting the hypothesis that this compound may also possess anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| 1-Methyl-1H-imidazol-2-ylamine dihydrochloride | Moderate enzyme inhibition | Varies by target |

| N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | Antiproliferative effects | IC50 = 0.64 μM |

| CFI-400945 | Strong PLK4 inhibition | IC50 = single-digit nM |

This table illustrates the varying degrees of biological activity among similar imidazole-derived compounds, highlighting the potential for optimizing structures to enhance efficacy.

Q & A

Basic: What are the recommended synthetic routes for 1-Methyl-1H-imidazol-4-ylamine dihydrochloride?

The synthesis of imidazole derivatives like this compound often involves cyclization or functionalization of precursor molecules. For example, analogous compounds such as 1-Methyl-1H-imidazole-4-sulfonyl chloride are synthesized via reactions between 1-methylimidazole and chlorosulfonic acid under inert atmospheres with controlled temperature . Industrial-scale production may include additional purification steps (e.g., recrystallization or chromatography) to ensure purity. For amine-functionalized imidazoles, methods like nickel-catalyzed additions or proto-demetallation have been reported for similar structures .

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?

Low yields often arise from side reactions or incomplete cyclization. Strategies include:

- Catalyst Optimization : Use of nickel catalysts to stabilize intermediates, as seen in analogous hydrazinyl-imidazole syntheses .

- Temperature Control : Maintaining sub-ambient temperatures during exothermic steps (e.g., sulfonation) to prevent decomposition .

- Inert Atmosphere : Employing nitrogen or argon to avoid oxidation of sensitive intermediates .

Cross-referencing synthetic protocols from structurally related compounds (e.g., sulfonamide derivatives) can provide additional insights into solvent selection and stoichiometry .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

- X-ray Crystallography : Resolves molecular geometry and confirms salt formation (e.g., dihydrochloride vs. hydrochloride) .

- NMR Spectroscopy : Distinguishes regioisomers (e.g., 4- vs. 2-substituted imidazoles) and quantifies proton environments .

- HPLC-MS : Detects trace impurities and verifies molecular weight .

- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from tautomerism or salt dissociation. Solutions include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., imidazole ring proton exchange) .

- pH-Dependent Studies : Assess protonation states in solution, as dihydrochloride salts exhibit distinct solubility and spectral profiles compared to free bases .

- Complementary Techniques : Pairing NMR with FT-IR or Raman spectroscopy to cross-validate functional groups .

Basic: What are the stability considerations for storing and handling this compound?

- Moisture Sensitivity : Dihydrochloride salts are hygroscopic; store in desiccators under inert gas .

- Thermal Stability : Decomposition above 100°C is common; avoid exposure to heat during synthesis or lyophilization .

- Light Sensitivity : Amber glass containers prevent photodegradation of the imidazole core .

Advanced: What role does this compound play in studying lysine-specific demethylase 1 (LSD1) inhibition?

While direct evidence is limited, structurally related dihydrochloride salts (e.g., Bomedemstat dihydrochloride) act as irreversible LSD1 inhibitors by increasing H3K4/H3K9 methylation, altering gene expression in cancer cells . Researchers can explore analogous mechanisms by evaluating methylation patterns via ChIP-seq or Western blot after treatment with this compound.

Basic: What safety protocols are essential for laboratory handling?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers .

Advanced: How can computational methods aid in predicting reaction pathways for derivatization?

Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes for functionalizing the imidazole core. For example:

- Nucleophilic Substitution : Predicting reactivity at the 4-amine position using electronic parameter calculations .

- Salt Formation : Molecular dynamics simulations model dihydrochloride stability under varying pH and solvent conditions .

Basic: What pharmacological applications are associated with this compound?

Imidazole derivatives are explored for:

- Anticancer Agents : Modulation of epigenetic targets (e.g., LSD1) .

- Antimicrobials : Structural analogs show activity against resistant pathogens .

- Neurological Research : Histamine receptor modulation, as seen in 1-Methylhistamine dihydrochloride studies .

Advanced: How do researchers address discrepancies in bioactivity data across studies?

- Batch Purity Analysis : Verify compound integrity via HPLC and elemental analysis to rule out degradation .

- Assay Conditions : Standardize cell culture media pH, as dihydrochloride solubility varies significantly with acidity .

- Metabolite Profiling : LC-MS/MS identifies active vs. inactive metabolites in pharmacological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.